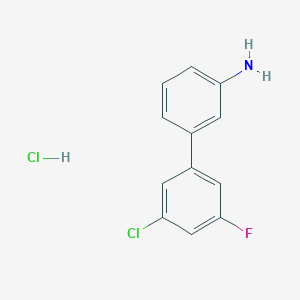

3-(3-Chloro-5-fluorophenyl)aniline, HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN.ClH/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8;/h1-7H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUJJAAMLXQNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(3-Chloro-5-fluorophenyl)aniline, HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride (HCl). The information is intended to support research and development activities in medicinal chemistry, pharmacology, and related fields.

Core Chemical Properties

3-(3-Chloro-5-fluorophenyl)aniline, HCl is a biaryl amine hydrochloride salt with the chemical formula C₁₂H₁₀Cl₂FN. Its structure features a 3-chloro-5-fluorophenyl group linked to an aniline moiety at the 3-position. The hydrochloride salt form generally enhances the compound's solubility in aqueous media.

Quantitative Data Summary

While specific experimental data for this exact compound is limited in publicly available literature, the following table summarizes key computed and known properties of the free base and related starting materials. This information provides a foundational understanding of its physicochemical characteristics.

| Property | Value (for 3-(3-Chloro-5-fluorophenyl)aniline free base) | Value (for 3-Chloro-5-fluoroaniline) | Value (for Aniline Hydrochloride) |

| CAS Number | 1345471-96-6 (free base)[1] | 4863-91-6[2][3][4] | 142-04-1[5] |

| Molecular Formula | C₁₂H₉ClFN | C₆H₅ClFN[2][3] | C₆H₈ClN[5] |

| Molecular Weight | 221.66 g/mol | 145.56 g/mol [2][3][4] | 129.59 g/mol [5] |

| Appearance | Not specified | Orange to amber to dark red clear liquid[3] | Not specified |

| Boiling Point | Not specified | 98 °C at 19 mmHg[3] | Not specified |

| Density | Not specified | 1.33 g/mL[3] | Not specified |

| Refractive Index | Not specified | n20D 1.56[3] | Not specified |

| logP (predicted) | Not specified | 2.4[2] | 0.89[5] |

| pKa (Strongest Basic) | Not specified | Not specified | 4.64[5] |

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to proceed via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[6] This would be followed by the formation of the hydrochloride salt.

Proposed Synthetic Route

A plausible synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromoaniline derivative with (3-chloro-5-fluorophenyl)boronic acid, or alternatively, the coupling of 3-chloro-5-fluoro-bromobenzene with a 3-aminophenylboronic acid derivative. The resulting biaryl amine would then be treated with hydrochloric acid to yield the final product.

General Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Amines

The following is a generalized protocol based on established literature for similar transformations.[6] Optimization of catalysts, ligands, bases, and reaction conditions would be necessary for this specific transformation.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3, 0.01-0.05 eq.), and a suitable ligand if required.

-

Solvent and Base: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water or aqueous DMF).[7] Add a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 110°C for several hours, with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol for Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 3-(3-Chloro-5-fluorophenyl)aniline in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.

-

Isolation: The resulting solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the hydrochloride salt.

Potential Signaling Pathway and Biological Activity

While direct biological studies on this compound are not extensively reported, a structurally related and more complex derivative, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, has been identified as a potent and selective agonist of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[8] This suggests that the 3-(3-chloro-5-fluorophenyl)aniline scaffold may be a key pharmacophore for interacting with the TRPM5 ion channel.

TRPM5 Signaling Pathway

The TRPM5 channel is a calcium-activated, non-selective cation channel that plays a crucial role in the taste transduction of sweet, bitter, and umami stimuli.[9] It is also expressed in other tissues, including the gastrointestinal tract, where it is being investigated as a potential target for prokinetic agents. The general signaling cascade involving TRPM5 in taste receptor cells is as follows:

-

Receptor Activation: Tastants bind to G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.

-

Second Messenger Production: This binding activates phospholipase C beta 2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytoplasm.

-

TRPM5 Channel Gating: The increase in intracellular Ca²⁺ directly gates the TRPM5 ion channel.

-

Depolarization and Neurotransmitter Release: The opening of TRPM5 allows an influx of Na⁺ ions, leading to depolarization of the cell membrane. This depolarization triggers the release of neurotransmitters, which signal to the gustatory nerves.

Caption: TRPM5 Signaling Pathway in Taste Transduction.

Experimental Workflow for Screening TRPM5 Modulators

The identification of novel modulators of the TRPM5 channel, such as derivatives of 3-(3-Chloro-5-fluorophenyl)aniline, typically involves a multi-step screening process.[10][11]

Caption: Experimental Workflow for TRPM5 Modulator Discovery.

Methodologies for Key Experiments

-

High-Throughput Screening (HTS) using Fluorescent Membrane Potential Dyes: This initial screen is designed to rapidly assess a large number of compounds for their ability to modulate TRPM5 activity. Cells expressing the TRPM5 channel are loaded with a membrane potential-sensitive fluorescent dye. The channel is activated, and changes in fluorescence, indicating membrane depolarization, are measured. Compounds that enhance this signal are identified as potential positive modulators.[10]

-

Automated Electrophysiology (e.g., QPatch, SyncroPatch): This technique provides a more direct and detailed measure of ion channel activity. It allows for the confirmation of hits from the HTS and the determination of compound potency (e.g., EC₅₀ or IC₅₀ values). The whole-cell patch-clamp technique is automated to allow for higher throughput than traditional manual patch-clamping.[10][11] This is crucial for establishing structure-activity relationships (SAR) during the lead optimization phase.

Safety and Handling

Potential Hazards (based on related compounds):

-

Harmful if swallowed, in contact with skin, or if inhaled.[12]

-

May cause skin and eye irritation.

-

Combustible liquid.[12]

Recommended Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

-

Wash hands thoroughly after handling.

Researchers should consult the specific Safety Data Sheet (SDS) for the purchased compound and follow all institutional safety guidelines.

This technical guide provides a starting point for researchers interested in this compound. Further experimental work is required to fully characterize its chemical properties, optimize its synthesis, and elucidate its precise biological mechanism of action.

References

- 1. Synthesis of 3,3-disubstituted oxindoles by visible-light-mediated radical reactions of aryl diazonium salts with N-arylacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ossila.com [ossila.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-chloro-5-(trifluoromethyl)aniline - C7H5ClF3N | CSSB00000700461 [chem-space.com]

- 8. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential effects of bitter compounds on the taste transduction channels TRPM5 and IP3 receptor type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of positive modulators of TRPM5 channel from a high-throughput screen using a fluorescent membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Positive Modulators of TRPM5 Channel Using a Fluorescent Membrane Potential Assay - Evotec [evotec.com]

- 12. 3-Chloro-5-fluoroaniline 4863-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride. The synthesis leverages the versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document details the necessary starting materials, step-by-step experimental protocols, and expected analytical data, presented in a clear and accessible format to aid in research and development.

Overview of the Synthetic Strategy

The synthesis of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is proposed via a two-step process, commencing with a Suzuki-Miyaura cross-coupling reaction, followed by the formation of the hydrochloride salt. The key bond construction involves the palladium-catalyzed coupling of 3-chloro-5-fluorophenylboronic acid with 3-bromoaniline . The resulting biphenylamine is then treated with hydrochloric acid to yield the target salt.

Key Transformation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

Experimental Protocols

Synthesis of 3-Chloro-5-fluorophenylboronic acid (Intermediate 1)

The synthesis of the key boronic acid intermediate is achieved through a Grignard reaction of 1-bromo-3-chloro-5-fluorobenzene followed by quenching with a borate ester and subsequent acidic workup.[1]

Reaction Scheme:

Detailed Protocol:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add magnesium shavings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl halide solution to the magnesium and initiate the Grignard reaction (gentle heating may be required).

-

Once the reaction has started, add the remaining aryl halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

In a separate flask, dissolve trimethyl borate (1.2 equivalents) in anhydrous THF and cool the solution to -70°C.

-

Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the temperature below -60°C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1]

-

Quench the reaction by the slow addition of 2N hydrochloric acid and stir for 1 hour.[1]

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane) to afford 3-chloro-5-fluorophenylboronic acid as a white solid.[1]

Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline (Product)

The core C-C bond is formed via a Suzuki-Miyaura coupling reaction between 3-chloro-5-fluorophenylboronic acid and 3-bromoaniline.

Reaction Scheme:

Detailed Protocol:

-

To a reaction vessel, add 3-chloro-5-fluorophenylboronic acid (1.0 equivalent), 3-bromoaniline (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1).

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride (Final Product)

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility in aqueous media.

Reaction Scheme:

Detailed Protocol:

-

Dissolve the purified 3-(3-Chloro-5-fluorophenyl)aniline in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride.

Data Presentation

Table 1: Physicochemical Properties of Starting Materials

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 1-Bromo-3-chloro-5-fluorobenzene | 328956-60-1 | C₆H₃BrClF | 209.44 | - | - | - |

| Magnesium | 7439-95-4 | Mg | 24.31 | Silvery-white solid | 650 | 1090 |

| Trimethyl borate | 121-43-7 | C₃H₉BO₃ | 103.91 | Colorless liquid | -29 | 68-69 |

| 3-Bromoaniline | 591-19-5 | C₆H₆BrN | 172.02 | Colorless to yellow liquid | 16-19 | 251 |

| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | 224.50 | Yellow-brown solid | 205 (dec.) | - |

| Potassium carbonate | 584-08-7 | K₂CO₃ | 138.21 | White solid | 891 | - |

Table 2: Expected Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Expected Melting Point (°C) |

| 3-Chloro-5-fluorophenylboronic acid | C₆H₅BClFO₂ | 174.36 | White solid | - |

| 3-(3-Chloro-5-fluorophenyl)aniline | C₁₂H₉ClFN | 237.66 | Off-white to pale yellow solid | - |

| 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride | C₁₂H₁₀Cl₂FN | 274.12 | White to off-white solid | >200 |

Table 3: Representative Spectroscopic Data for 3-(3-Chloro-5-fluorophenyl)aniline

| Type of Data | Expected Chemical Shifts / Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, Ar-H), 6.80-7.10 (m, Ar-H), 3.80 (br s, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163 (d, J=245 Hz, C-F), 148 (C-N), 143 (C-Cl), 135-115 (Ar-C) |

Note: The exact chemical shifts and coupling constants will need to be determined experimentally.

Mandatory Visualizations

Caption: Overall synthetic workflow for 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

3-(3-Chloro-5-fluorophenyl)aniline, HCl CAS number and identifiers

An In-depth Technical Guide to 3-Chloro-5-fluoroaniline and its Hydrochloride Salt

This technical guide provides a comprehensive overview of 3-Chloro-5-fluoroaniline and its hydrochloride salt, targeting researchers, scientists, and professionals in drug development. It covers chemical identifiers, physical properties, synthesis protocols, and its role as a key building block in the creation of therapeutic compounds.

Nomenclature and Identifiers

The compound of interest is 3-Chloro-5-fluoroaniline and its corresponding hydrochloride (HCl) salt. It is important to distinguish this from isomeric structures or the more complex biphenylamine derivative, 3-chloro-5-(3-fluorophenyl)aniline. The identifiers for the primary compound and its salt are summarized below.

Table 1: Chemical Identifiers for 3-Chloro-5-fluoroaniline

| Identifier | Value |

| IUPAC Name | 3-chloro-5-fluoroaniline[1][2] |

| CAS Number | 4863-91-6[1][2] |

| Molecular Formula | C₆H₅ClFN[1][2] |

| InChI | InChI=1S/C6H5ClFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 |

| InChIKey | LPIFAHAICWJMRR-UHFFFAOYSA-N[2] |

| SMILES | C1=C(C=C(C=C1F)Cl)N[2] |

| EC Number | 640-296-4[1] |

| PubChem CID | 2734838[1] |

Table 2: Chemical Identifiers for 3-Chloro-5-fluoroaniline Hydrochloride

| Identifier | Value |

| Name | 3-Chloro-5-fluoroaniline hydrochloride |

| CAS Number | 940054-43-3 |

| Molecular Formula | C₆H₆Cl₂FN |

Physicochemical Properties

The physical and chemical properties of 3-Chloro-5-fluoroaniline (free base) are crucial for its handling, storage, and application in synthesis.

Table 3: Physicochemical Data for 3-Chloro-5-fluoroaniline

| Property | Value | Citation(s) |

| Molecular Weight | 145.56 g/mol | [1][2][3] |

| Appearance | Orange to amber to dark red clear liquid | [4] |

| Boiling Point | 98 °C at 19 mmHg | [4] |

| Density | 1.33 g/cm³ | [4] |

| XLogP3 | 2.4 | [1][2] |

Role in Drug Discovery and Development

3-Chloro-5-fluoroaniline is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[4][5] Its unique substitution pattern with both chlorine and fluorine allows for enhanced reactivity and selectivity in chemical reactions.[4]

In the pharmaceutical industry, it serves as a critical building block for:

-

Antiviral Agents: It is extensively used to synthesize active pharmaceutical ingredients (APIs) targeting viruses such as influenza A H1N1.[4][6][7]

-

Anti-inflammatory Compounds: The molecule is involved in the synthesis of glucocorticoid receptor agonists for the treatment of inflammation.[4][6][7]

-

Anticancer Agents: It is a valuable precursor in the development of various anti-cancer compounds.[4][5]

The presence of halogen substituents facilitates further molecular modifications through reactions like palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution, making it a valuable scaffold in medicinal chemistry.[4][6]

Experimental Protocols: Synthesis

A common synthetic route to obtain 3-Chloro-5-fluoroaniline hydrochloride involves a three-step process starting from 1-chloro-3-fluorobenzene. This pathway includes nitration of the aromatic ring, reduction of the resulting nitro group, and subsequent formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for 3-Chloro-5-fluoroaniline HCl.

Step 1: Synthesis of 3-Chloro-5-fluoronitrobenzene

This step involves the electrophilic aromatic substitution (nitration) of 1-chloro-3-fluorobenzene. The chloro and fluoro groups are ortho-, para-directing substituents. Nitration is expected to occur at the position that is para to the fluorine atom and meta to the chlorine atom (C5), which is sterically accessible and electronically favored.

-

Procedure: To a cooled solution of concentrated sulfuric acid, add 1-chloro-3-fluorobenzene dropwise while maintaining a low temperature (0-5 °C). A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added slowly, ensuring the temperature does not exceed 10 °C. After the addition is complete, the mixture is stirred at room temperature for several hours. The reaction is monitored by an appropriate method (e.g., TLC or GC). Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated product, 3-chloro-5-fluoronitrobenzene, is collected by filtration, washed with water until neutral, and dried.

Step 2: Synthesis of 3-Chloro-5-fluoroaniline

The nitro group of 3-chloro-5-fluoronitrobenzene is reduced to an amine group. Catalytic hydrogenation is a common and efficient method for this transformation.

-

Procedure: 3-Chloro-5-fluoronitrobenzene is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation in a reactor under a hydrogen atmosphere (e.g., 0.1-5 MPa) for several hours at room temperature or slightly elevated temperature (50-100 °C).[8] The reaction progress is monitored until the starting material is completely consumed. After the reaction, the catalyst is removed by filtration. The filtrate, containing 3-chloro-5-fluoroaniline, is concentrated under reduced pressure to yield the crude product, which can be purified further if necessary.

Step 3: Preparation of 3-Chloro-5-fluoroaniline Hydrochloride

The final step is the conversion of the aniline (a free base) into its more stable and water-soluble hydrochloride salt.

-

Procedure: The synthesized 3-chloro-5-fluoroaniline is dissolved in a suitable organic solvent, such as ethanol or diethyl ether.[9][10] Hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an organic solvent is added dropwise.[9][10] The hydrochloride salt will precipitate out of the solution. The solid product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and then dried under vacuum to yield 3-chloro-5-fluoroaniline hydrochloride.

Biological Activity and Signaling Pathways

While 3-Chloro-5-fluoroaniline is a crucial component in the synthesis of numerous biologically active molecules, there is no available information detailing its direct mechanism of action or interaction with specific biological signaling pathways. Its significance lies in its role as a synthetic intermediate, providing a foundational chemical structure that is further elaborated to create final drug candidates. The biological activity of the derivatives is determined by the overall molecular structure of the final API, not by this precursor fragment alone.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Chloro-3-fluoro-5-nitrobenzene | C6H3ClFNO2 | CID 23368891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 5. 3-Chloro-5-fluoronitrobenzene | 4815-64-9 [chemicalbook.com]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 10. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

Physical and chemical properties of 3-(3-Chloro-5-fluorophenyl)aniline, HCl

Disclaimer: Publicly available experimental data for 3-(3-Chloro-5-fluorophenyl)aniline and its hydrochloride salt is limited. This guide synthesizes information on its precursors, related compounds, and established chemical principles to provide a comprehensive theoretical and practical overview for research and development purposes.

Core Physical and Chemical Properties

| Property | 3-Chloro-5-fluoroaniline (Precursor) | 3-(3-Chloro-5-fluorophenyl)aniline, HCl (Target) | Data Source/Estimation Basis |

| CAS Number | 4863-91-6 | 1355247-37-8 | Supplier Information |

| Molecular Formula | C₆H₅ClFN | C₁₂H₁₀Cl₂FN | Calculated |

| Molecular Weight | 145.56 g/mol | 258.12 g/mol | Calculated |

| Appearance | Orange to amber to dark red clear liquid | Predicted: Off-white to light brown solid | General property of aniline hydrochlorides |

| Melting Point | Not Available | Predicted: >200 °C | Typical for biphenylaniline salts |

| Boiling Point | 98 °C @ 19 mmHg | Not Applicable (decomposes) | General property of salts |

| Solubility | Not Available | Predicted: Soluble in DMSO, Methanol; Sparingly soluble in water | Based on polarity and salt form |

| pKa | Not Available | Predicted: 3-4 | Estimated based on substituted anilines |

Synthesis and Purification

The most plausible synthetic route to 3-(3-Chloro-5-fluorophenyl)aniline is a Suzuki-Miyaura cross-coupling reaction, followed by conversion to the hydrochloride salt.

Proposed Synthetic Pathway

A Technical Guide to 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 3-(3-Chloro-5-fluorophenyl)aniline and its hydrochloride salt, key intermediates in the synthesis of various pharmaceuticals. The information compiled herein covers its chemical properties, a representative synthesis protocol, and its applications in medicinal chemistry, with a focus on its role as a building block for targeted therapeutics.

Chemical and Physical Properties

3-(3-Chloro-5-fluorophenyl)aniline is an aniline derivative distinguished by the presence of both chlorine and fluorine substituents. These halogen atoms significantly influence the molecule's electronic properties and reactivity, making it a valuable synthon in organic synthesis. The hydrochloride salt is often prepared to improve the compound's stability and handling characteristics.

Below is a summary of the key quantitative data for both the free base and its hydrochloride salt.

| Property | 3-(3-Chloro-5-fluorophenyl)aniline | 3-(3-Chloro-5-fluorophenyl)aniline HCl |

| CAS Number | 4863-91-6[1][2][3] | 1355247-37-8[4] |

| Molecular Formula | C₁₂H₉ClFN | C₁₂H₁₀Cl₂FN[4] |

| Molecular Weight | 221.66 g/mol | 258.12 g/mol [4] |

| Appearance | Orange to amber to dark red clear liquid[1] | Solid (typical for HCl salts) |

| Boiling Point | 98 °C at 19 mmHg[1] | Not Applicable |

| Density | 1.33 g/mL[1] | Not Available |

Note: The molecular formula for the free base, 3-(3-Chloro-5-fluorophenyl)aniline, was determined based on its structure, as the provided search results were for a different compound, 3-Chloro-5-fluoroaniline (C₆H₅ClFN). The HCl salt data corresponds to the correct parent compound.

Synthesis and Experimental Protocols

The synthesis of substituted anilines such as 3-(3-Chloro-5-fluorophenyl)aniline often involves multi-step reaction sequences. A common strategy is the coupling of two different aromatic rings, followed by the reduction of a nitro group to an amine. While a specific protocol for this exact molecule is not detailed in the provided search results, a generalized workflow for a related compound, 3-chloro-4-(3-fluorobenzyloxy) aniline, involves a condensation reaction followed by a reduction step[5].

Below is a representative experimental workflow for the synthesis of such diaryl amines.

Experimental Protocol: Reduction of a Nitroarene Intermediate

This protocol is a generalized procedure for the reduction of a nitro group to an aniline, a key step in the synthesis of the target compound.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitro-substituted biaryl intermediate.

-

Reagents: Add a suitable solvent, such as ethanol or ethyl acetate, followed by an excess of a reducing agent like iron powder and an aqueous solution of ammonium chloride.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-20 hours[6].

-

Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline product. Further purification can be achieved by column chromatography.

Applications in Drug Discovery and Development

Halogenated anilines are crucial building blocks in medicinal chemistry. The presence of chlorine and fluorine atoms can enhance a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic properties.

3-(3-Chloro-5-fluorophenyl)aniline and its precursors are utilized in the synthesis of a variety of therapeutic agents, including:

-

Antiviral Agents: These compounds serve as intermediates in the development of inhibitors targeting viral proteins, such as those for the influenza A (H1N1) virus[7][8].

-

Anti-inflammatory Drugs: They are used in the synthesis of glucocorticoid receptor agonists for the treatment of inflammation[7][8].

-

Anticancer Agents: The aniline scaffold is a common feature in many kinase inhibitors and other anti-cancer drugs[1]. The ability to undergo further chemical modifications allows for the creation of diverse molecular structures to target specific biological pathways[1].

The logical relationship for its application in drug discovery is illustrated below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-5-fluoroaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(3-Chloro-5-fluorophenyl)aniline, HCl 1355247-37-8 九鼎化学(上海)科技有限公司 - 开云官网入口登录网 [9079666.com]

- 5. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]

- 6. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 7. 3-CHLORO-5-FLUOROANILINE | 4863-91-6 [amp.chemicalbook.com]

- 8. ossila.com [ossila.com]

Technical Guide: Spectral Data Analysis of 3-(3-Chloro-5-fluorophenyl)aniline, HCl

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the spectral characteristics (NMR, IR, MS) of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride. Due to the limited availability of public domain experimental data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally analogous compounds, namely 3-aminobiphenyl and relevant substituted benzene derivatives. This guide also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, which would be applicable to the title compound.

Predicted Spectral Data

The spectral data for 3-(3-Chloro-5-fluorophenyl)aniline, HCl is predicted based on the known spectral properties of 3-aminobiphenyl and the expected influence of the chloro and fluoro substituents on the phenyl ring.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The hydrochloride salt of the title compound will likely be analyzed in a deuterated solvent such as DMSO-d₆ or D₂O, which can solvate the ionic species. The presence of the acidic proton on the ammonium group may lead to exchange with residual protons in the solvent, potentially broadening the N-H signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H (aniline ring) | 7.0 - 7.8 | m | |

| Aromatic H (chlorofluorophenyl ring) | 7.2 - 7.6 | m | |

| -NH₃⁺ | 9.0 - 11.0 (variable) | br s |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-NH₃⁺ (aniline ring) | 130 - 140 | |

| C-Cl (chlorofluorophenyl ring) | 133 - 137 | |

| C-F (chlorofluorophenyl ring) | 160 - 165 | Doublet due to C-F coupling |

| Other Aromatic C | 115 - 135 |

1.2. Infrared (IR) Spectroscopy

The IR spectrum of the solid hydrochloride salt would likely be obtained using a KBr pellet or an ATR accessory.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (-NH₃⁺) | 3200 - 2800 | Strong, broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong |

| C-N stretch | 1350 - 1250 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

| C-F stretch | 1250 - 1000 | Strong |

1.3. Mass Spectrometry (MS)

For the free base, 3-(3-chloro-5-fluorophenyl)aniline, the molecular ion peak would be expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Table 4: Predicted Mass Spectrometry Data for 3-(3-Chloro-5-fluorophenyl)aniline

| Ion | Predicted m/z | Notes |

| [M]⁺ | 223.04 | For C₁₂H₉³⁵ClFN |

| [M+2]⁺ | 225.04 | For C₁₂H₉³⁷ClFN |

Experimental Protocols

The following are general protocols for the acquisition of spectral data for a solid organic compound like this compound.

2.1. NMR Spectroscopy

A standard protocol for obtaining NMR spectra of an aromatic amine hydrochloride would involve the following steps:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).[1] The choice of solvent is critical to ensure the complete dissolution of the sample.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in organic solvents.[2]

-

Data Acquisition: The prepared sample solution is transferred to a clean 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz).[1] For ¹³C NMR, a higher concentration of the sample (20-50 mg) and a larger number of scans may be required to obtain a good signal-to-noise ratio.[1][3]

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample, the following methods are commonly employed:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

-

The pellet is placed in the sample holder of the FTIR spectrometer for analysis.[4]

-

-

Attenuated Total Reflectance (ATR) Method:

2.3. Mass Spectrometry

Mass spectrometry of the compound would typically be performed on the free base.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively non-volatile compound, direct infusion or LC-MS is more common.

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS that provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is frequently used, which typically results in the observation of the protonated molecule [M+H]⁺.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectral analysis of a synthesized organic compound.

Caption: General workflow for the synthesis and spectral characterization of an organic compound.

Disclaimer: The spectral data presented in this document are predicted values and should be used for reference purposes only. Experimental verification is necessary for definitive structural elucidation.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Fourier transform infrared spectroscopy [bio-protocol.org]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

A Comprehensive Technical Review of 3-(3-Chloro-5-fluorophenyl)aniline Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(3-Chloro-5-fluorophenyl)aniline represent a class of compounds with significant potential in medicinal chemistry. The unique substitution pattern of a chloro and a fluoro group on the phenylaniline moiety imparts specific electronic and lipophilic properties that can be exploited for designing novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and experimental protocols associated with these derivatives, with a particular focus on their applications in oncology and enzyme inhibition. The information is curated to assist researchers in the development of new chemical entities based on this scaffold.

Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline Derivatives

The synthesis of derivatives based on the 3-(3-chloro-5-fluorophenyl)aniline core typically involves the coupling of the parent aniline with various electrophilic partners. Standard N-arylation and amidation reactions are commonly employed to introduce diverse functionalities, leading to a wide range of chemical structures with varied biological activities.

General Synthetic Workflow

The general approach to synthesizing these derivatives often follows a logical progression from starting materials to the final compounds.

Caption: General workflow for the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline derivatives.

Detailed Experimental Protocols

Synthesis of N-(3-chloro-5-fluorophenyl) substituted amides:

A common synthetic route involves the acylation of 3-chloro-5-fluoroaniline with a carboxylic acid. A typical procedure is as follows:

-

Activation of Carboxylic Acid: The carboxylic acid (1.0 eq.) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq.) are added, and the mixture is stirred at room temperature for 30 minutes.

-

Coupling Reaction: 3-Chloro-5-fluoroaniline (1.0 eq.) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).

-

Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities

Derivatives of 3-(3-chloro-5-fluorophenyl)aniline have been investigated for a range of biological activities, most notably as anticancer agents and enzyme inhibitors. The presence of the halogenated phenyl ring often contributes to enhanced binding affinity and selectivity for various biological targets.

Anticancer Activity

Several studies have reported the cytotoxic effects of compounds bearing the 3-chloro-5-fluorophenylaniline moiety against various cancer cell lines. The data from these studies are summarized below.

| Compound ID | Derivative Type | Cancer Cell Line | Activity Metric | Value | Reference |

| 4j | 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amine | Various (NCI-60) | % Growth Inhibition | Varies by cell line | [1] |

| NHDC | N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide | HepG2, Hep3B | IC50 | 1-10.8 µM | [2] |

Note: Compound 4j is a structural isomer (3-chloro-4-fluorophenyl) of the core topic, included here due to its close similarity and the availability of extensive anticancer data.

Enzyme Inhibitory Activity

The structural features of these derivatives make them attractive candidates for the design of enzyme inhibitors. While specific data for 3-(3-chloro-5-fluorophenyl)aniline derivatives is limited in the initial search, related substituted anilines have shown inhibitory activity against various enzymes. For instance, substituted anilines have been shown to interact with mitochondrial respiratory functions, with EC50 values ranging from 72.5 to 1910 µmol/l.[3] The electron-withdrawing nature of the chloro and fluoro substituents is generally associated with higher toxic (inhibitory) effects.[3]

Experimental Protocols for Biological Assays

Detailed and standardized protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds.

NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute (NCI) provides a standardized screening platform to evaluate the anticancer activity of compounds against a panel of 60 human tumor cell lines.

Caption: Workflow of the NCI-60 anticancer drug screening protocol.

Protocol Overview:

-

Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Compound Treatment: Cells are seeded into 96-well microtiter plates and incubated for 24 hours before the addition of the experimental compounds.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Endpoint Measurement: For adherent cells, the endpoint is determined by fixing the cells with trichloroacetic acid and staining with sulforhodamine B (SRB). For suspension cells, a tetrazolium salt (XTT) assay is used.

-

Data Analysis: The optical density of the stained cells is measured, and the data are used to calculate the percent growth inhibition. For compounds that show significant growth inhibition in the single-dose screen, a five-dose screen is performed to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells).

Signaling Pathway Analysis

Understanding the mechanism of action of these derivatives is crucial for their further development. The N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) has been shown to inhibit liver tumor growth by directly binding to Hepatocyte Nuclear Factor 4 alpha (HNF 4α), which in turn leads to the inactivation of Signal Transducer and Activator of Transcription 3 (STAT3).[2]

Caption: Proposed signaling pathway for the anticancer activity of an NHDC derivative.

Conclusion

Derivatives of 3-(3-chloro-5-fluorophenyl)aniline are a promising class of compounds for the development of new therapeutic agents. Their synthesis is accessible through standard organic chemistry methodologies, and they have demonstrated significant potential as anticancer agents. The available data, particularly from NCI-60 screening and mechanistic studies on related compounds, provide a solid foundation for further structure-activity relationship (SAR) studies. Future work should focus on synthesizing and evaluating a broader range of derivatives to explore their full therapeutic potential and to elucidate their mechanisms of action against various biological targets. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the design and development of novel drugs based on this versatile chemical scaffold.

References

- 1. library.dmed.org.ua [library.dmed.org.ua]

- 2. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Substituted Anilines in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline, a simple aromatic amine, and its substituted derivatives represent a cornerstone of modern organic chemistry and have played a pivotal role in the advancement of numerous scientific disciplines, most notably in the dye industry and pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, history, and evolving research landscape of substituted anilines. It delves into key synthetic methodologies, presents quantitative data for comparative analysis, and explores the intricate signaling pathways modulated by these versatile compounds.

A Historical Journey: From Coal Tar to "Magic Bullets"

The story of aniline begins in the early 19th century with its isolation from the destructive distillation of indigo by Otto Unverdorben in 1826, who named it "Crystallin". Friedlieb Runge, in 1834, isolated a substance from coal tar that he named "kyanol". It was not until 1843 that August Wilhelm von Hofmann demonstrated that these were, in fact, the same compound, which became widely known as aniline.

A pivotal moment in the history of substituted anilines was the accidental discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856 while he was attempting to synthesize quinine from aniline. This discovery laid the foundation for the synthetic dye industry and spurred further research into the chemistry of aniline and its derivatives.

The late 19th century saw the emergence of aniline derivatives as medicinal agents. Acetanilide, derived from aniline, was one of the first synthetic analgesics. This discovery paved the way for the development of other aniline-based drugs, including the widely used analgesic and antipyretic, paracetamol (acetaminophen). Paul Ehrlich's work with the aniline dye methylene blue as an antimalarial agent led to his groundbreaking "magic bullet" concept, which proposed that chemicals could be designed to selectively target pathogens.

Synthesis of Substituted Anilines: From Classical to Modern Methods

The synthesis of substituted anilines has evolved significantly over the past century and a half. Early methods relied on the reduction of nitroarenes, a technique that remains relevant today. More contemporary approaches, such as palladium-catalyzed cross-coupling reactions, offer greater functional group tolerance and milder reaction conditions.

Classical Methods: Reduction of Nitroarenes

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a widely used method for preparing substituted anilines.

Experimental Protocol: Reduction of o-Nitroaniline to o-Phenylenediamine

This protocol describes the catalytic hydrogenation of o-nitroaniline to produce o-phenylenediamine.

-

Materials:

-

o-Nitroaniline (50 g)

-

Palladium on carbon (Pd/C) catalyst (e.g., 0.05 g of 3% Pd/C)

-

High-pressure reaction vessel (autoclave)

-

Nitrogen gas

-

Hydrogen gas

-

-

Procedure:

-

The o-nitroaniline and the Pd/C catalyst are added to the high-pressure reaction vessel.

-

The vessel is purged with nitrogen gas to remove air.

-

The nitrogen is then replaced with hydrogen gas.

-

The vessel is heated to 110°C and pressurized with hydrogen to 1.0 MPa.

-

The reaction mixture is stirred under these conditions for 7-8 hours.

-

After the reaction is complete, the vessel is cooled, and the hydrogen pressure is released.

-

The catalyst is removed by filtration.

-

The filtrate containing the o-phenylenediamine is collected.

-

-

Yield:

-

This method can produce o-phenylenediamine in high yield, with reported values around 99.90% purity.[1]

-

Modern Methods: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines from aryl halides or triflates and amines.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Piperidine

This protocol details the synthesis of N-(4-methoxyphenyl)piperidine.

-

Materials:

-

4-Chloroanisole

-

Piperidine

-

Palladium catalyst precursor (e.g., (NHC)Pd(allyl)Cl)

-

Base (e.g., sodium tert-butoxide)

-

Solvent (e.g., toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, the palladium catalyst precursor, base, aryl halide, and amine are added to a reaction vessel.

-

The solvent is added, and the vessel is sealed.

-

The reaction mixture is heated and stirred for the specified time (e.g., 15 minutes).

-

After cooling, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether) and filtered through a plug of silica gel.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The product is purified by column chromatography.

-

-

Yield:

-

The reported yield for this specific reaction is 43%.[2]

-

Quantitative Comparison of Synthetic Methods

The choice of synthetic method depends on factors such as substrate scope, functional group tolerance, cost, and scalability. The following table summarizes yield data for different synthetic approaches to substituted anilines.

| Aryl Halide/Nitroarene | Amine/Reducing Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Nitroaniline | H₂ | Pd/C, 110°C, 1.0 MPa | o-Phenylenediamine | >99 | [1] |

| 4-Chloroanisole | Piperidine | (NHC)Pd(allyl)Cl, NaOtBu, Toluene | N-(4-methoxyphenyl)piperidine | 43 | [2] |

| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl, NaOtBu, Toluene | N-(4-methoxyphenyl)piperidine | 93 | [2] |

| Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co, t-BuONa, Water, 80°C | Diphenylamine | 95 | [3] |

Spectroscopic Characterization of Substituted Anilines

The structure and purity of synthesized substituted anilines are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| o-Toluidine | 6.6-7.1 (m, 4H, Ar-H), 3.6 (s, 2H, NH₂), 2.1 (s, 3H, CH₃) | 144.6, 130.4, 126.9, 122.2, 118.6, 115.0, 17.3 | ~3400, 3300 (N-H stretch), ~1620 (N-H bend) |

| m-Toluidine | 6.5-7.1 (m, 4H, Ar-H), 3.6 (s, 2H, NH₂), 2.3 (s, 3H, CH₃) | 146.1, 138.8, 129.0, 119.3, 115.9, 112.9, 21.5 | ~3400, 3300 (N-H stretch), ~1620 (N-H bend) |

| p-Toluidine | 6.6 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.5 (s, 2H, NH₂), 2.2 (s, 3H, CH₃) | 144.1, 129.6, 127.3, 115.3, 20.4 | ~3400, 3300 (N-H stretch), ~1620 (N-H bend) |

Substituted Anilines in Drug Discovery and Development

Substituted anilines are a prevalent structural motif in a vast array of pharmaceuticals due to their ability to engage in various biological interactions. However, their use can be associated with metabolic instability and potential toxicity, prompting ongoing research into bioisosteric replacements.

Mechanism of Action: Gefitinib, an Aniline-Containing Kinase Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. Its chemical structure features a substituted aniline moiety that is crucial for its inhibitory activity. Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.

Biological Activity of Substituted Anilines

The biological activity of substituted anilines is highly dependent on the nature and position of the substituents on the aromatic ring. The following table provides examples of aniline-containing compounds and their biological activities.

| Compound | Target | IC₅₀ | Therapeutic Area |

| Gefitinib | EGFR Tyrosine Kinase | 2-37 nM | Oncology |

| Dasatinib | Multiple Tyrosine Kinases | <1 nM (BCR-ABL) | Oncology |

| Sunitinib | Multiple Receptor Tyrosine Kinases | 2 nM (VEGFR2) | Oncology |

| Paracetamol | Cyclooxygenase (COX) enzymes | Varies | Analgesic, Antipyretic |

Experimental and Logical Workflows

The research and development of substituted anilines follow a structured workflow, from initial synthesis to biological evaluation. Furthermore, the relationship between the chemical structure of these compounds and their resulting properties is a key focus of medicinal chemistry.

Conclusion

From their serendipitous discovery to their rational design as targeted therapeutics, substituted anilines have had a profound and lasting impact on science and medicine. The continuous development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly ensure that these versatile building blocks remain at the forefront of research and innovation for years to come. This guide has provided a comprehensive overview for professionals in the field, highlighting the historical significance, synthetic versatility, and biological importance of this remarkable class of compounds.

References

An In-depth Technical Guide on the Core Solubility and Stability of 3-(3-Chloro-5-fluorophenyl)aniline, HCl

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Chloro-5-fluorophenyl)aniline is a substituted aniline derivative that serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its hydrochloride (HCl) salt form is often utilized to improve the physicochemical properties of the parent compound, such as solubility and stability. A thorough understanding of these characteristics is paramount for drug development, influencing formulation design, bioavailability, and shelf-life.

This technical guide outlines the standard experimental protocols for evaluating the solubility and stability of an API hydrochloride salt like 3-(3-Chloro-5-fluorophenyl)aniline, HCl. Due to the absence of specific data for this molecule, this document presents proxy data from structurally related anilines, such as 3-chloroaniline and various fluoroanilines, to provide a predictive framework.

Solubility Profile

The aqueous solubility of an API is a critical determinant of its oral bioavailability. For ionizable compounds like aniline derivatives, solubility is highly pH-dependent. The hydrochloride salt form is generally employed to enhance the aqueous solubility of weakly basic parent compounds.

Proxy Solubility Data for Structurally Related Compounds

To estimate the solubility profile of this compound, it is useful to examine the solubility of its constituent and related analogs.

| Compound Name | Molecular Formula | Water Solubility | Conditions | Reference(s) |

| 3-Chloroaniline | C₆H₆ClN | 6.8 g/L | 20 °C | [2][3][4] |

| 4-Fluoroaniline | C₆H₆FN | 33 g/L | 20 °C | [5] |

| 5-Bromo-2-fluoroaniline | C₆H₅BrFN | Slightly soluble | Room temperature | [6][7] |

| Diphenhydramine HCl | C₁₇H₂₂ClNO | Freely soluble (1 g in 1 mL) | Room temperature | [8] |

| 3,5-Dichloroaniline | C₆H₅Cl₂N | Insoluble | Not specified | [7] |

This table presents data for structurally related compounds to provide an indication of potential solubility characteristics. The actual solubility of this compound must be determined experimentally.

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9][10]

Protocol:

-

Preparation: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[9]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[9]

-

Phase Separation: The resulting saturated solution is separated from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL at each pH.

Potentiometric titration is a rapid method for determining the solubility and pKa of ionizable compounds.[11][12][13]

Protocol:

-

Sample Preparation: A known amount of the compound is dissolved in a suitable organic solvent/water mixture.[12]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 N NaOH for an HCl salt).[14]

-

Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

Data Analysis: The point of precipitation is identified by a characteristic shift in the titration curve. The solubility and pKa are then calculated from the titration data.[11][13]

Stability Profile

Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained over time. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16]

Proxy Stability Data for Structurally Related Compounds

Aniline and its derivatives can be susceptible to degradation under various stress conditions.

| Compound Name | Stability Observations | Conditions | Reference(s) |

| 3-Chloroaniline | Tends to darken upon exposure to air and light.[17][18] Stable under normal conditions but incompatible with strong oxidizing agents and acids.[2][19] | Ambient | [2][17][18][19] |

| 5-Bromo-2-fluoroaniline | Stable under ambient conditions but may decompose when exposed to strong oxidizing agents, acids, or bases.[20] | Ambient | [20] |

| Diphenhydramine HCl | Stable, but slowly darkens upon exposure to light.[8] Good stability at accelerated conditions (40°C/75% RH).[21][22] | Ambient and accelerated | [8][21][22] |

This table provides general stability information for related compounds. Specific degradation pathways and kinetics for this compound must be determined experimentally.

Experimental Protocols for Stability Testing (Forced Degradation)

Forced degradation studies are typically conducted on a single batch of the drug substance to evaluate its stability under more severe conditions than those used for accelerated stability testing.[16][23] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[24]

-

Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acidic solution (e.g., 0.1 N to 1 N HCl) at room temperature or elevated temperatures (e.g., 60 °C).[24]

-

Base Hydrolysis: The compound is dissolved in a suitable solvent and treated with a basic solution (e.g., 0.1 N to 1 N NaOH) under similar temperature conditions.[24]

-

Neutral Hydrolysis: The compound is refluxed in water.

-

Analysis: Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Procedure: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), in a suitable solvent at room temperature.[25]

-

Analysis: Samples are analyzed at different time intervals to monitor the extent of degradation.

Photostability testing is performed according to ICH Q1B guidelines.[26][27]

-

Exposure: Samples of the solid drug substance and solutions are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[28]

-

Control Samples: "Dark" control samples are stored under the same conditions but protected from light to differentiate between light-induced and thermal degradation.[28]

-

Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating HPLC method.[26]

Visualization of Experimental Workflows

Solubility Determination Workflow

Caption: Workflow for solubility determination.

Forced Degradation Workflow

References

- 1. ossila.com [ossila.com]

- 2. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

- 3. 3-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 4. 3-Chloroaniline, 99% | Fisher Scientific [fishersci.ca]

- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 7. Cas 2924-09-6,5-BROMO-2-FLUOROANILINE | lookchem [lookchem.com]

- 8. Diphenhydramine Hydrochloride | 147-24-0 [chemicalbook.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Limiting solubilities and ionization constants of sparingly soluble compounds: determination from aqueous potentiometric titration data only - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. ijrpp.com [ijrpp.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. lobachemie.com [lobachemie.com]

- 20. nbinno.com [nbinno.com]

- 21. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. biopharminternational.com [biopharminternational.com]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 25. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 26. fdm-makers.com [fdm-makers.com]

- 27. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

An In-depth Technical Guide to 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride, a halogenated biphenyl amine. While specific experimental data for this exact compound is not extensively available in public literature, this document outlines its chemical identity, a robust protocol for its synthesis, and discusses its significance within the broader context of medicinal chemistry and drug discovery. The biphenyl aniline scaffold is a privileged structure in pharmacology, and understanding the properties and synthesis of its derivatives is crucial for the development of novel therapeutics.

Chemical Identity and Properties

The formal IUPAC name for the free base is 3-(3-Chloro-5-fluorophenyl)benzenamine . As a hydrochloride salt, it is named 3-(3-Chloro-5-fluorophenyl)anilinium chloride or, more commonly, 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride .

The structure consists of an aniline ring substituted at the 3-position with a 3-chloro-5-fluorophenyl group. This biphenyl structure, featuring specific halogenation patterns, is common in molecules designed for targeted biological activity. Halogens like chlorine and fluorine are known to modulate a compound's lipophilicity, metabolic stability, and ability to form specific interactions, such as halogen bonds, with protein targets.

Table 1: Physicochemical Properties of 3-(3-Chloro-5-fluorophenyl)aniline

| Property | Predicted Value |

| Molecular Formula | C₁₂H₉ClFN |

| Molecular Weight | 221.66 g/mol |

| XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 26.02 Ų |

Note: Properties are computationally predicted as specific experimental data for this compound is not publicly available.

Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline

The most direct and widely used method for synthesizing unsymmetrical biaryls, such as the target compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid or ester.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for a Suzuki-Miyaura coupling to synthesize the target compound. Optimization of catalyst, base, solvent, and temperature may be required.

Materials:

-

3-Bromoaniline

-

(3-Chloro-5-fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-bromoaniline (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 3-(3-chloro-5-fluorophenyl)aniline by column chromatography on silica gel.

-

To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 3-(3-chloro-5-fluorophenyl)aniline hydrochloride as a solid.

Biological and Pharmacological Context

Biphenyl aniline scaffolds are prevalent in medicinal chemistry, serving as the core structure for a wide range of biologically active molecules. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various signaling pathways. The specific substitution pattern on each phenyl ring is critical for determining the compound's potency, selectivity, and pharmacokinetic properties.

Halogenation, as seen in 3-(3-Chloro-5-fluorophenyl)aniline, plays a crucial role in modern drug design. Halogen atoms can enhance binding affinity to protein targets through the formation of halogen bonds, where the halogen acts as an electrophilic "σ-hole" donor to interact with a Lewis basic site (e.g., a backbone carbonyl) on the protein. This interaction is highly directional and can significantly improve ligand potency and selectivity.

Table 2: Examples of Biological Activities of Structurally Related Biphenyl Anilines

| Compound Class | Biological Target / Activity | Therapeutic Area |

| Substituted Biaryl Anilines | Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonists | Diabetic Retinopathy |

| Biphenyl anilines via Suzuki Coupling | General scaffold for anti-proliferative agents | Oncology |

| Halogenated Biphenyls | Induction of microsomal mixed-function oxygenases | Toxicology / Pharmacology |

| Aniline-based inhibitors | Influenza H1N1 virus hemagglutinin-mediated fusion | Antiviral |

This table provides context on the potential applications of the biphenyl aniline scaffold and is based on literature for related, not identical, compounds.[1]

Conclusion

3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is a specific halogenated biphenyl amine that, while not widely characterized in public literature, belongs to a class of compounds of high interest to the fields of medicinal chemistry and drug development. Its synthesis is achievable through standard and robust methodologies like the Suzuki-Miyaura cross-coupling. Based on the known structure-activity relationships of related compounds, it holds potential as a scaffold for developing targeted therapeutics. Further research would be required to synthesize this compound, characterize its properties, and screen it for biological activity to determine its specific utility.

References

In-Depth Technical Guide: Safety and Handling of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific toxicological data for this exact compound, this guide incorporates information from closely related aniline derivatives, including aniline hydrochloride, 3-chloroaniline, and 3,5-dichloroaniline, to provide a thorough overview of potential hazards and safe handling practices.

Chemical and Physical Properties

| Property | Value (for 3-Chloro-5-fluoroaniline) |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| Appearance | Orange to amber to dark red clear liquid |

| Boiling Point | 98 °C at 19 mmHg |

| Density | 1.33 g/mL |

| Purity | ≥ 97% (GC) |

Note: The hydrochloride salt is expected to be a solid with higher water solubility compared to the free aniline base.

Toxicological Data

Quantitative toxicological data for 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is not available. The following table summarizes acute toxicity data for structurally related aniline compounds to provide an estimate of potential toxicity. It is crucial to handle 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride with the assumption that it possesses a similar or greater toxicity profile.

| Compound | Route | Species | LD50/LC50 | Citation |

| Aniline hydrochloride | Oral | Rat | 840 mg/kg | [1][2][3][4][5][6] |

| Oral | Mouse | 841 mg/kg | [1] | |

| 3-Chloroaniline | Oral | Rat | 256 mg/kg | [7][8][9][10] |

| Oral | Mouse | 334 mg/kg | [8] | |

| Dermal | Rat | 2000 mg/kg | [7][9] | |

| Dermal | Cat | 223 mg/kg | [11] | |

| Inhalation | Mouse | 550 mg/m³ (4 h) | [10][11] | |

| 3,5-Dichloroaniline | Oral | Rat | ~250 mg/kg (estimated) | [12] |

Hazard Identification and Safety Precautions

Based on the data for related aniline compounds, 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride should be considered a hazardous substance.

GHS Hazard Statements (Inferred):

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[13]

-

H317: May cause an allergic skin reaction.[14]

-

H318: Causes serious eye damage.[14]

-

H341: Suspected of causing genetic defects.[14]

-

H351: Suspected of causing cancer.[14]

-

H372: Causes damage to organs through prolonged or repeated exposure.[14]

-

H410: Very toxic to aquatic life with long-lasting effects.[13]

Precautionary Measures:

-